1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one
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Overview
Description
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features an aminomethyl group attached to a phenyl ring, which is further connected to the diazepane ring via an ethanone linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For example, the reaction of 1,4-diaminobutane with 1,2-dibromoethane in the presence of a base such as sodium hydroxide can yield the diazepane ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by the reaction of the diazepane ring with formaldehyde and ammonium chloride under reductive amination conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced by the reaction of the aminomethyl-diazepane intermediate with a suitable phenyl halide, such as bromobenzene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).
Formation of the Ethanone Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Acylation: Acetyl chloride, acetic anhydride, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Acylation: Amides, esters.
Scientific Research Applications
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with analgesic, anxiolytic, or antipsychotic properties.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the diazepane ring can provide structural rigidity and specificity. The phenyl ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{4-[4-(Aminomethyl)phenyl]-1,4-piperazin-1-yl}ethan-1-one: This compound has a piperazine ring instead of a diazepane ring, which can affect its chemical and biological properties.
1-{4-[4-(Aminomethyl)phenyl]-1,4-oxazepan-1-yl}ethan-1-one: This compound has an oxazepane ring, which introduces an oxygen atom into the ring structure, potentially altering its reactivity and interactions with biological targets.
1-{4-[4-(Aminomethyl)phenyl]-1,4-thiazepan-1-yl}ethan-1-one: This compound has a thiazepane ring, which includes a sulfur atom, affecting its chemical stability and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one, also known as a derivative of aminomethyl phenyl and diazepane, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be defined as follows:
- Molecular Formula : C13H19N2O
- Molecular Weight : 235.31 g/mol
- CAS Number : 1803566-48-4
The compound consists of a diazepane ring connected to an aminomethyl phenyl group, which is theorized to contribute to its biological activity.
Anticancer Properties
Recent studies indicate that derivatives of aminomethyl phenyl compounds exhibit significant anticancer properties. For instance, a related compound was evaluated against various human cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cells. The results showed IC50 values ranging from 0.33 to 7.10 µM, indicating potent antiproliferative effects against these cancer types .
Case Study: In Vitro Evaluation
In a controlled study, the compound was tested on a panel of human adherent cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.50 |
A2780 | 1.20 |
MCF-7 | 2.00 |
MDA-MB-231 | 3.50 |
These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.
The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell survival and apoptosis. It is believed that the compound interacts with specific receptors or enzymes involved in tumor growth regulation.
Neuropharmacological Effects
In addition to its anticancer potential, there is emerging evidence that compounds with similar structures may exhibit neuropharmacological effects. Research has indicated that certain diazepane derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
Toxicological Studies
While the biological activities are promising, it is crucial to consider the toxicological profile of the compound. Preliminary studies suggest that high doses may lead to hepatotoxicity and other adverse effects in animal models. For example, chronic exposure in mice has shown dose-dependent increases in liver tumors .
Summary of Toxicity Findings
Study Type | Dose Range (mg/kg) | Observed Effects |
---|---|---|
Acute Toxicity | 10 - 50 | Mild hepatotoxicity observed |
Chronic Exposure | 5 - 25 | Increased incidence of liver tumors |
These findings highlight the need for careful dosage management in potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)16-7-2-8-17(10-9-16)14-5-3-13(11-15)4-6-14/h3-6H,2,7-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGZIHZFJOLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.